molecular formula C17H14ClN3O2 B2761870 3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-00-3

3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2761870
CAS No.: 891117-00-3
M. Wt: 327.77
InChI Key: DCAUSQSZXRFKEB-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethylphenyl group and at the 2-position with a 3-chlorobenzamide moiety. The oxadiazole ring is a heterocyclic scaffold known for its stability and versatility in drug design, often contributing to antimicrobial, anti-inflammatory, and antifungal activities . The 3-chloro substituent on the benzamide ring and the 2,5-dimethylphenyl group on the oxadiazole likely influence electronic properties, solubility, and target binding.

Properties

IUPAC Name

3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAUSQSZXRFKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives, including 3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Compounds in this class have been evaluated against several bacterial strains such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. For instance, a related study demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity, suggesting potential for developing new antibiotics from this chemical scaffold .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are another area of active research. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives containing the oxadiazole moiety were tested for their effectiveness against various cancer cell lines using assays such as MTT and ELISA. These studies indicated that modifications to the oxadiazole structure could enhance cytotoxicity against specific cancer types .

Antioxidant Properties

Antioxidant activity is another significant application of oxadiazole-based compounds. The ability of these compounds to scavenge free radicals and reduce oxidative stress has been documented in various studies. The presence of electron-donating groups in the structure has been correlated with increased antioxidant capacity . This property is particularly relevant in the context of developing therapeutic agents for diseases associated with oxidative damage.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have shown that:

  • Substituents on the benzamide and oxadiazole rings significantly influence antibacterial and anticancer activity.
  • The presence of halogens (like chlorine) and other functional groups can enhance potency and selectivity against target cells .

Synthesis and Evaluation

A notable case study involved synthesizing a series of 1,3,4-oxadiazole derivatives and evaluating their biological activities. The synthesized compounds were characterized using techniques like NMR and mass spectrometry to confirm their structures before testing for antibacterial and anticancer activities . Results indicated that specific modifications led to enhanced efficacy compared to standard treatments.

Clinical Relevance

In clinical settings, compounds similar to this compound have been explored for their potential as lead compounds in drug development pipelines targeting bacterial infections and cancer therapies. The ongoing research aims to translate these findings into clinically relevant treatments .

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Activity Comparisons
Compound Name Oxadiazole Substituent Benzamide Substituent Notable Activity/Properties Reference
Target Compound 2,5-Dimethylphenyl 3-Chloro N/A (Theoretical) -
CT1-115 () 4-Fluorophenyl 3-Chloro Antibacterial (synthesized via similar route)
C4 () 3-Chlorophenyl 3-Chloro Moderate anti-inflammatory activity
C7 () 4-Nitrophenyl 4-Nitro High anti-inflammatory activity
LMM5 () 4-Methoxyphenylmethyl 4-Sulfamoylbenzamide Antifungal (C. albicans inhibition)
50a-50d () Arylphenyl-amino Variable MIC 12.5–100 µg/ml (antibacterial)
7f () 2,5-Dimethylphenyl Thiazole-propanamide m.p. 134–178°C, MW 389 g/mol
Anti-Inflammatory Activity
  • Substituent position on the benzamide ring critically affects activity. For example, C4 (3-chloro substitution) exhibits lower anti-inflammatory activity compared to C7 (4-nitro substitution) . This suggests electron-withdrawing groups (e.g., nitro) enhance activity, likely by modulating electronic interactions with target enzymes.
  • The target compound’s 3-chloro benzamide group may result in moderate activity, but its 2,5-dimethylphenyl substituent on the oxadiazole could improve lipophilicity and membrane permeability.
Antimicrobial Activity
  • Compounds with sulfonamide or thioxo groups (e.g., 50a-50d , ) show potent antibacterial activity (MIC 12.5–100 µg/ml), possibly due to enhanced hydrogen bonding or enzyme inhibition .
  • LMM5 and LMM11 (), bearing methoxyphenyl and furan groups, inhibit thioredoxin reductase in C. albicans, highlighting the role of aromatic substituents in antifungal targeting .
Physicochemical Properties
  • Sulfonyl and piperidinyl groups () raise molecular weight (~535 g/mol) and may enhance thermal stability but complicate synthesis .

Biological Activity

3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the class of benzamides, characterized by its unique oxadiazole ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C15H14ClN3O
  • Molecular Weight : 273.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that the compound can inhibit certain enzymes involved in cell proliferation, which may lead to anticancer effects. Furthermore, it has shown potential in disrupting microbial cell membranes, thereby exhibiting antimicrobial activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
U937 (Acute Monocytic Leukemia)2.41
HeLa (Cervical Cancer)1.50

These studies demonstrate that the compound can induce apoptosis in cancer cells in a dose-dependent manner.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains by disrupting their cell membranes. The mechanism appears to involve binding to membrane components and altering permeability .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on a series of oxadiazole derivatives found that this compound exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with specific targets within cancer cells, potentially inhibiting critical signaling pathways involved in tumor growth and survival .
  • Comparative Analysis : A comparative analysis of various oxadiazole derivatives highlighted that modifications in the oxadiazole ring significantly affect biological activity. The presence of the chloro group and dimethylphenyl moiety was found to enhance both anticancer and antimicrobial activities .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves:

  • Cyclization : Formation of the oxadiazole ring via dehydrative cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Amide Coupling : Reaction of the oxadiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in solvents such as DMF or dichloromethane .
  • Optimization : Adjusting reaction temperature (60–100°C), solvent polarity, and reaction time (4–12 hours) to improve yield (reported 60–85%) and purity .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 329.74 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal packing and bond angles, as demonstrated in analogous oxadiazole derivatives .

Q. What solvents and conditions are suitable for recrystallization?

Ethanol, acetone, or ethyl acetate are commonly used. Microwave-assisted recrystallization can enhance purity by reducing solvent volume and time .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

Methodologies include:

  • Enzyme Kinetics : Measure inhibition constants (Ki) against target enzymes (e.g., cyclooxygenase or tyrosine kinases) using spectrophotometric assays .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with active sites, leveraging the oxadiazole ring’s electron-deficient nature for π-π stacking .
  • Cellular Assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing activity to structural analogs .

Q. How can contradictions in substituent effects on bioactivity be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and assess activity changes. For example, 2,5-dimethylphenyl groups may enhance lipophilicity and membrane permeability compared to unsubstituted analogs .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., anti-inflammatory activity of 3-chloro vs. 4-nitro derivatives) to identify trends in electronic or steric effects .

Q. What strategies mitigate byproduct formation during synthesis?

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction quenching .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) to improve regioselectivity during amide bond formation .

Methodological Considerations

Q. How is purity assessed for pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. What computational tools predict solubility and bioavailability?

  • SwissADME : Predicts logP (e.g., ~3.5 for this compound) and aqueous solubility, critical for in vivo studies .
  • MD Simulations : Assess membrane permeability using GROMACS, leveraging the compound’s logD (pH 7.4) and polar surface area .

Key Challenges and Recommendations

  • Stereochemical Complexity : Use chiral HPLC to resolve enantiomers if unexpected bioactivity arises .
  • Data Reproducibility : Standardize solvent grades (e.g., anhydrous DMF) and reaction scales (1–5 mmol) across labs .

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